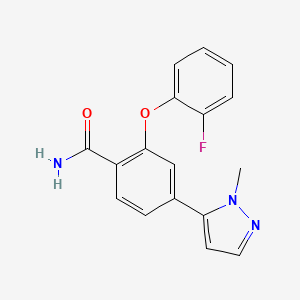
2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RIN1 is a novel inhibitor of the transcription factor RBPJ, disrupting the interaction between NOTCH and RBPJ and blocking the functional interaction of RBPJ with SHARP.
Biological Activity
2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H14FN3O2
- Molecular Weight : 311.316 g/mol
- CAS Number : 2682114-39-0
The biological activity of this compound can be attributed to its interactions with various biological targets. The presence of the fluorophenoxy and pyrazole moieties suggests potential for multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : The compound may interact with receptors involved in inflammatory responses, contributing to its anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines:
- IC50 Values : Similar compounds have demonstrated IC50 values ranging from 0.003 µM to 3.3 µM against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by studies showing that similar pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo models .
Study on Insecticidal Activity
A study evaluated the insecticidal properties of benzamide derivatives, including those with pyrazole substituents. The findings revealed that certain derivatives exhibited high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L, indicating potential for agricultural applications .
Toxicity Assessment
In a toxicity assessment involving zebrafish embryos, related compounds showed varying degrees of toxicity, with some classified as high-toxicity agents (LC50 values around 0.39 mg/L). This suggests that while these compounds may have beneficial biological activities, careful consideration of their toxicity is necessary for further development .
Summary of Biological Activities
Properties
Molecular Formula |
C17H14FN3O2 |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-4-(2-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C17H14FN3O2/c1-21-14(8-9-20-21)11-6-7-12(17(19)22)16(10-11)23-15-5-3-2-4-13(15)18/h2-10H,1H3,(H2,19,22) |
InChI Key |
MFSSHRCJKRDIOL-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N)OC3=CC=CC=C3F |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N)OC3=CC=CC=C3F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RIN1; RIN-1; RIN 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















